N-(3-(Bromomethyl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-(Bromomethyl)phenyl)ethanesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Bromomethyl)phenyl)ethanesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method involves the bromination of 3-methylphenyl ethanesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or under mild heating conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Bromomethyl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives or other oxidized products.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted ethanesulfonamides, sulfonic acids, and amines, depending on the specific reaction and conditions used.
Scientific Research Applications
N-(3-(Bromomethyl)phenyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of pharmaceutical agents with antimicrobial or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(3-(Bromomethyl)phenyl)ethanesulfonamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group is highly reactive and can undergo nucleophilic substitution with various biological nucleophiles, leading to the modification of proteins, enzymes, and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Chloromethyl)phenyl)ethanesulfonamide
- N-(3-(Iodomethyl)phenyl)ethanesulfonamide
- N-(3-(Methyl)phenyl)ethanesulfonamide
Uniqueness
N-(3-(Bromomethyl)phenyl)ethanesulfonamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry and biological studies.
Properties
IUPAC Name |
N-[3-(bromomethyl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-14(12,13)11-9-5-3-4-8(6-9)7-10/h3-6,11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDHWZVPFAZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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